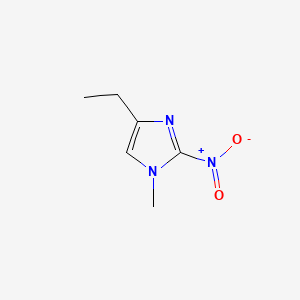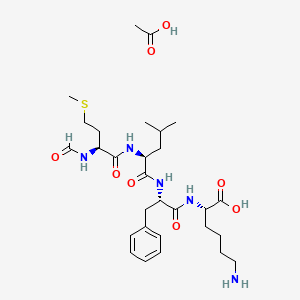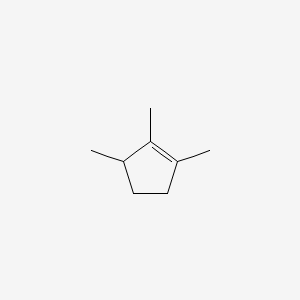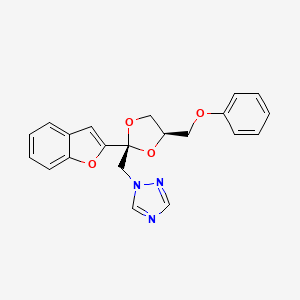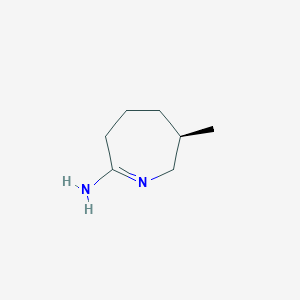
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is a chemical compound with a unique structure that includes a seven-membered azepine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) typically involves the cyclization of appropriate precursors under specific reaction conditions. The exact synthetic route can vary, but it generally includes steps such as amination, cyclization, and methylation. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the azepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the azepine ring.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions can vary, but they often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce new functional groups to the azepine ring.
Applications De Recherche Scientifique
2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, and other proteins. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-ethyl-,(3R)-(9CI)
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-propyl-,(3R)-(9CI)
- 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-butyl-,(3R)-(9CI)
Uniqueness
Compared to similar compounds, 2H-Azepin-7-amine,3,4,5,6-tetrahydro-3-methyl-,(3R)-(9CI) is unique due to its specific methyl substitution, which can influence its chemical reactivity and biological activity
Propriétés
Formule moléculaire |
C7H14N2 |
|---|---|
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(3R)-3-methyl-3,4,5,6-tetrahydro-2H-azepin-7-amine |
InChI |
InChI=1S/C7H14N2/c1-6-3-2-4-7(8)9-5-6/h6H,2-5H2,1H3,(H2,8,9)/t6-/m1/s1 |
Clé InChI |
LMQWSKBESDEHJC-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@H]1CCCC(=NC1)N |
SMILES canonique |
CC1CCCC(=NC1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


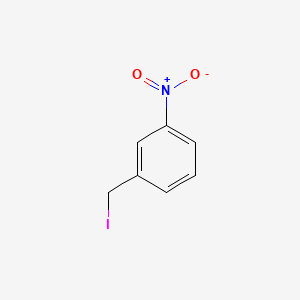
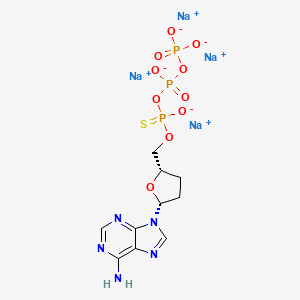
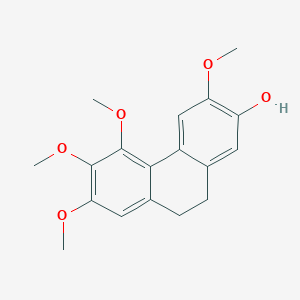
![1-[2-(4-bromo-1H-pyrrole-2-carbonyl)oxyethyl]pyridin-1-ium-2-carboxylate](/img/structure/B13819330.png)


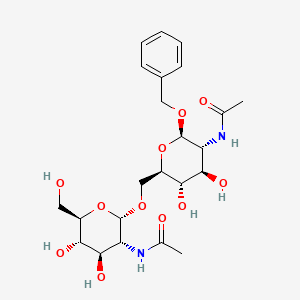
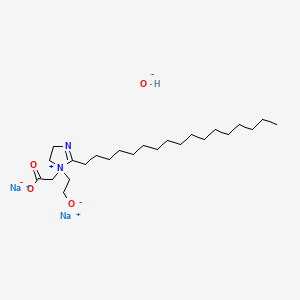
![Tetrasodium [mu-[[7,7'-(carbonyldiimino)bis[4-hydroxy-3-[(2-hydroxy-5-sulphophenyl)azo]naphthalene-2-sulphonato]](8-)]]dicuprate(4-)](/img/structure/B13819364.png)
